2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
2-(3-Methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a tricyclic heterocyclic compound featuring a triazoloquinazolinone core substituted with a 3-methylphenyl group at position 2 and a 3,4,5-trimethoxyphenyl group at position 7. The 3,4,5-trimethoxyphenyl moiety is notable for its electron-rich aromatic system, which may enhance interactions with biological targets such as tubulin or kinases .
Properties
IUPAC Name |
2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-14-7-5-8-15(11-14)24-27-25-26-17-9-6-10-18(30)21(17)22(29(25)28-24)16-12-19(31-2)23(33-4)20(13-16)32-3/h5,7-8,11-13,22H,6,9-10H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNFNPMXISLGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazole intermediate, followed by its condensation with a quinazoline derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced triazoloquinazoline derivatives .
Scientific Research Applications
2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : The 4-hydroxyphenyl-substituted compound 13a achieved a higher yield (69.5%) compared to chlorophenyl derivatives (e.g., 11c , 58.8%), suggesting electron-donating groups may favor synthetic efficiency . The target compound’s 3,4,5-trimethoxyphenyl group, with stronger electron-donating methoxy substituents, could further enhance reactivity in coupling steps.
- Catalytic Efficiency: The use of NGPU catalysts () reduced reaction times and catalyst amounts for triazoloquinazolinones compared to traditional methods . Copper-based methods () achieved high thermal stability (melting point >300°C for 7a), which may apply to the target compound if synthesized similarly .
Physicochemical Properties
- Melting Points: Melting points correlate with molecular symmetry and intermolecular interactions. The 3,4,5-trimethoxyphenyl group in the target compound may increase melting points compared to monosubstituted analogs (e.g., 13a, 230–231°C) due to enhanced hydrogen bonding via methoxy oxygen atoms .
Pharmacological Potential
While direct activity data for the target compound is unavailable, structural analogs provide insights:
- Anticancer Activity : The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin polymerization inhibitors (e.g., combretastatin analogs), suggesting the target compound may disrupt microtubule dynamics .
- Antioxidant Activity : Methoxy groups enhance radical scavenging capacity. Compared to hydroxyphenyl derivatives (e.g., 13a ), the target compound’s trimethoxy substitution may offer superior antioxidant properties .
Limitations and Contradictions
- Biological Trade-offs : Increased lipophilicity from methoxy groups could reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .
Biological Activity
The compound 2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the quinazoline family and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The compound features a complex structure characterized by a triazoloquinazoline framework. The presence of methoxy groups enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various quinazoline derivatives. The compound has shown promising results against a range of bacterial and fungal strains. For instance:
- Antibacterial Activity : In vitro tests demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics.
- Antifungal Activity : Similar studies indicated effective antifungal action against species such as Candida albicans and Aspergillus niger.
| Microorganism | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Candida albicans | 4 | 8 |
Antioxidant Activity
The antioxidant potential of the compound was evaluated using several assays:
- DPPH Assay : The compound exhibited a notable ability to scavenge free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
- ABTS Assay : Results indicated strong radical cation scavenging activity.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : It demonstrated significant AChE inhibition with a calculated IC50 value indicating potential for neuroprotective applications.
- Butyrylcholinesterase (BChE) : Similar inhibitory activity was observed against BChE.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotective Effects : A study explored the neuroprotective effects in animal models of Alzheimer’s disease. Treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Anticancer Properties : Preliminary results suggest that the compound exhibits cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), promoting apoptosis through the activation of caspase pathways.
The biological activities are attributed to the compound's ability to interact with various molecular targets:
- Enzyme Binding : Molecular docking studies revealed favorable binding interactions with AChE and BChE active sites.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant activity is likely mediated through the modulation of ROS levels in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
